![molecular formula C12H21NO2 B066017 Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- CAS No. 193156-64-8](/img/structure/B66017.png)
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- is a compound that has been extensively studied due to its potential applications in scientific research. The compound is also known as Ibotenic acid, and it is a naturally occurring compound found in certain mushrooms. Ibotenic acid has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.
Wirkmechanismus
The mechanism of action of ibotenic acid is not fully understood, but it is believed to act as an agonist for the glutamate receptor. Glutamate is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory. By acting as an agonist for this receptor, ibotenic acid can affect the function of the nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ibotenic acid are wide-ranging. The compound has been shown to have neurotoxic effects, which can lead to cell death in certain parts of the brain. It has also been shown to affect the function of the immune system, and may have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ibotenic acid in lab experiments is its ability to selectively target certain parts of the brain. This makes it a useful tool for studying the function of different regions of the brain. However, ibotenic acid can also be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving ibotenic acid. One area of interest is the use of the compound in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glutamate receptor, which could have potential applications in the treatment of a wide range of neurological disorders.
Conclusion:
In conclusion, carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- or ibotenic acid is a compound that has a wide range of potential applications in scientific research. Its ability to selectively target certain parts of the brain makes it a useful tool for studying the nervous system, and its potential applications in the treatment of certain diseases make it an attractive compound for further research.
Synthesemethoden
Ibotenic acid can be synthesized in the laboratory using a variety of methods. One common method involves the use of cyclopentadiene and maleic anhydride as starting materials. The reaction between these two compounds produces a Diels-Alder adduct, which can be further modified to produce ibotenic acid.
Wissenschaftliche Forschungsanwendungen
Ibotenic acid has been used in a variety of scientific research applications. One of the main uses of ibotenic acid is in the study of the brain and nervous system. The compound has been shown to have neurotoxic effects, which can be used to study the function of different parts of the brain.
Eigenschaften
CAS-Nummer |
193156-64-8 |
|---|---|
Produktname |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,3R)-3-ethenylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
InChI-Schlüssel |
OKFPVMDDAZXBSZ-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C=C |
SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
Synonyme |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
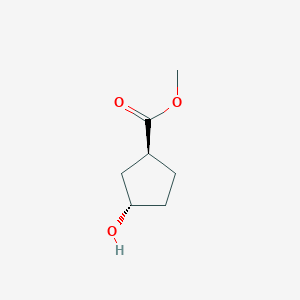
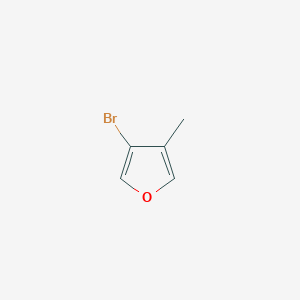

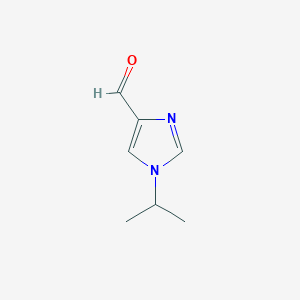
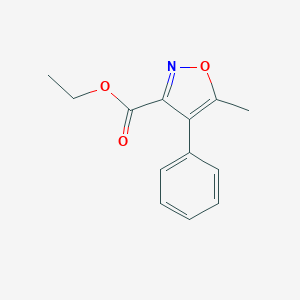
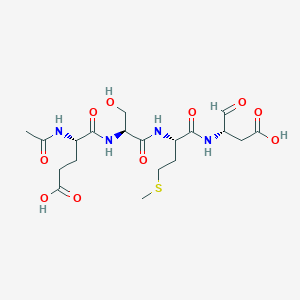

![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
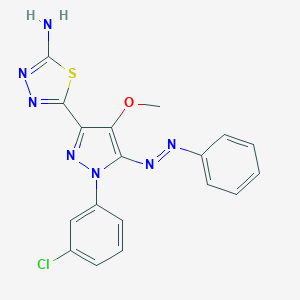
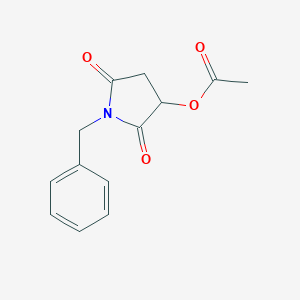
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)